![molecular formula C19H17N3O B379449 8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE](/img/structure/B379449.png)
8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE typically involves the cyclization of appropriate precursors. The reaction conditions often require a catalyst, such as nickel, and proceed under mild conditions to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
8-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)METHOXY]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether linkage can be targeted for substitution with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these
特性
分子式 |
C19H17N3O |
|---|---|
分子量 |
303.4g/mol |
IUPAC名 |
8-[(1-ethylbenzimidazol-2-yl)methoxy]quinoline |
InChI |
InChI=1S/C19H17N3O/c1-2-22-16-10-4-3-9-15(16)21-18(22)13-23-17-11-5-7-14-8-6-12-20-19(14)17/h3-12H,2,13H2,1H3 |
InChIキー |
CTAFURJIYPXZAA-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=C3N=CC=C4 |
正規SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC4=C3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


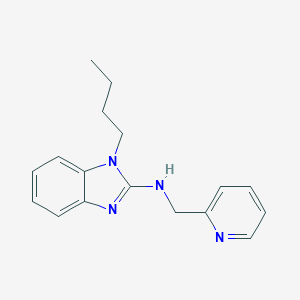
![N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B379369.png)
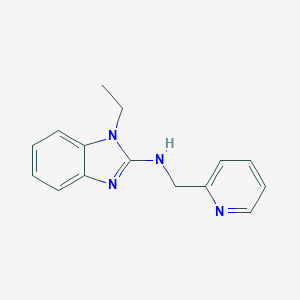
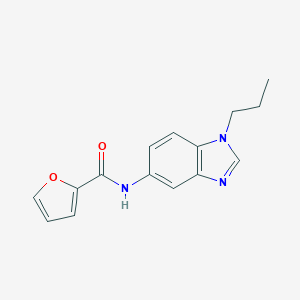
![2-[(4-Tert-butylphenoxy)methyl]-1-methylbenzimidazole](/img/structure/B379373.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379376.png)
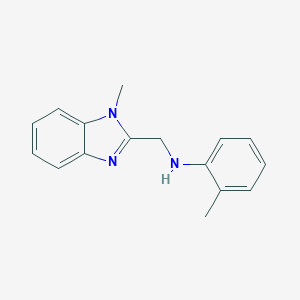
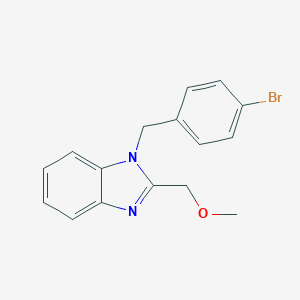
![1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379381.png)
![N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379382.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379383.png)
![1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B379384.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B379389.png)
